Undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-
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Overview
Description
Undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-, is a compound that features a piperidine ring, a common structural motif in medicinal chemistry. Piperidine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various synthetic routes, including cyclization and amination reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-, can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-, involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine .
Uniqueness
What sets undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-, apart is its unique combination of a long-chain ester and a hydroxylated piperidine ring. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C19H37NO3 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
propan-2-yl 10-hydroxy-11-piperidin-1-ylundecanoate |
InChI |
InChI=1S/C19H37NO3/c1-17(2)23-19(22)13-9-6-4-3-5-8-12-18(21)16-20-14-10-7-11-15-20/h17-18,21H,3-16H2,1-2H3 |
InChI Key |
MQCQQTZYYWJWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCCCCC(CN1CCCCC1)O |
Origin of Product |
United States |
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